molecular formula C22H29FN4O2 B12405902 N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide

N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide

Cat. No.: B12405902
M. Wt: 400.5 g/mol
InChI Key: ZGFOQXUCQAEQHH-SJORKVTESA-N
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Description

N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a piperazine ring, a cyclohexyl group, and an indole moiety. It has been studied for its potential therapeutic properties and its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide involves multiple steps. One of the reported methods includes the following steps :

    Step 1: Reaction of toluene-4-sulfonic acid with toluene under inert atmosphere at 100°C for 18 hours.

    Step 2: Treatment with sodium hydroxide and lithium hydroxide monohydrate in a mixture of tetrahydrofuran and methanol at 21°C for 6 hours.

    Step 3: Final reaction with N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate and N-ethyl-N,N-dimethylamine.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and indole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its therapeutic potential, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H29FN4O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C22H29FN4O2/c1-14-6-7-19(23)21-18(14)13-20(25-21)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29)/t16-,17+/m1/s1

InChI Key

ZGFOQXUCQAEQHH-SJORKVTESA-N

Isomeric SMILES

CC1=C2C=C(NC2=C(C=C1)F)C(=O)N[C@@H]3CCC[C@@H](C3)N4CCN(CC4)C(=O)C

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)F)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C

Origin of Product

United States

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